Fructose-glutamic Acid-D5

Description

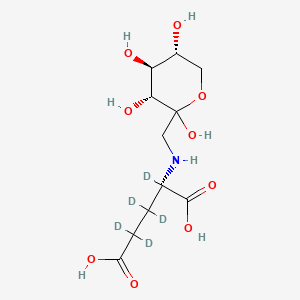

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO9 |

|---|---|

Molecular Weight |

314.30 g/mol |

IUPAC Name |

(4S)-2,2,3,3,4-pentadeuterio-4-[[(3R,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanedioic acid |

InChI |

InChI=1S/C11H19NO9/c13-6-3-21-11(20,9(17)8(6)16)4-12-5(10(18)19)1-2-7(14)15/h5-6,8-9,12-13,16-17,20H,1-4H2,(H,14,15)(H,18,19)/t5-,6+,8-,9+,11?/m0/s1/i1D2,2D2,5D |

InChI Key |

RHYOFQJYHNHREU-DNGDIIFDSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NCC1([C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CNC(CCC(=O)O)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fructose-Glutamic Acid-d5 in Food Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-glutamic acid-d5 is the deuterated form of fructose-glutamic acid, an Amadori rearrangement product formed during the Maillard reaction between the reducing sugar fructose and the amino acid glutamic acid. In food chemistry, its primary role is not as a component of food itself, but as a critical analytical tool. Specifically, it serves as an internal standard in stable isotope dilution assays for the accurate quantification of its non-deuterated counterpart, fructose-glutamic acid, in various food matrices. This guide provides a comprehensive overview of the synthesis, analysis, and significance of this compound, with a focus on its application in understanding the Maillard reaction in foods.

Introduction: The Maillard Reaction and the Genesis of Fructose-Glutamic Acid

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the desirable colors, aromas, and flavors in a vast array of cooked, roasted, and processed foods. This complex cascade of reactions is initiated by the condensation of a reducing sugar, such as fructose or glucose, with a primary amino group from an amino acid, peptide, or protein.

One of the initial, stable intermediates formed in this reaction is an Amadori compound. When fructose reacts with glutamic acid, the resulting Amadori compound is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly referred to as fructose-glutamic acid. The formation of this compound is a key step that precedes the development of a multitude of flavor and aroma compounds.

The presence and concentration of specific Amadori compounds like fructose-glutamic acid can serve as indicators of the extent of the Maillard reaction and can be correlated with the sensory properties of food products. Furthermore, research into the biological activities of Amadori compounds is an active area of investigation.

The Significance of Deuterium Labeling: this compound as an Internal Standard

Quantitative analysis of food components can be challenging due to the complexity of the food matrix, which can interfere with analytical measurements. To overcome these challenges, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification.

This is where this compound plays its pivotal role. As a deuterated analogue, it is chemically identical to the naturally occurring fructose-glutamic acid but has a higher molecular weight due to the presence of five deuterium atoms. When added to a food sample at a known concentration at the beginning of the analytical workflow, it co-elutes with the native analyte and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification of the native fructose-glutamic acid can be achieved.

Synthesis of this compound: An Experimental Protocol

Stage 1: Deuteration of L-Glutamic Acid

A common method for deuteration involves acid-catalyzed hydrogen-deuterium exchange.

-

Materials: L-glutamic acid, Deuterium chloride (DCl) in deuterium oxide (D₂O), Deuterium oxide (D₂O).

-

Procedure:

-

Dissolve L-glutamic acid in a solution of DCl in D₂O.

-

Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate the exchange of protons at the α and β positions with deuterium.

-

Monitor the extent of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

After the desired level of deuteration is achieved, neutralize the solution and lyophilize to obtain deuterated L-glutamic acid (L-glutamic acid-d5).

-

Confirm the isotopic purity and incorporation sites using mass spectrometry and NMR.

-

Stage 2: Maillard Reaction with Fructose

This stage involves the reaction of the deuterated glutamic acid with fructose to form the Amadori compound.

-

Materials: L-glutamic acid-d5, D-fructose, Anhydrous methanol.

-

Procedure:

-

Dissolve equimolar amounts of L-glutamic acid-d5 and D-fructose in anhydrous methanol.

-

Reflux the mixture with stirring for several hours to days. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting this compound using techniques such as ion-exchange chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final product by LC-MS and NMR to confirm its identity, purity, and isotopic enrichment.

-

Quantitative Analysis of Fructose-Glutamic Acid in Foods

The quantification of fructose-glutamic acid in food samples is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

Experimental Protocol for Quantification

-

Sample Preparation:

-

Homogenize the food sample.

-

Accurately weigh a portion of the homogenized sample.

-

Add a known amount of this compound internal standard solution.

-

Extract the Amadori compounds using a suitable solvent system (e.g., a mixture of water and organic solvent).

-

Centrifuge the mixture to pellet solid debris.

-

Clean up the supernatant using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar Amadori compounds. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both fructose-glutamic acid and this compound.

-

Quantification: Construct a calibration curve using standards of known concentrations of fructose-glutamic acid and a fixed concentration of the d5-internal standard. Calculate the concentration of fructose-glutamic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Data Presentation: Amadori Compounds in Foods

While specific quantitative data for Fructose-glutamic acid across a wide range of foods is not extensively documented in publicly available literature, the following table presents representative concentrations of other Amadori compounds found in various thermally processed foods to provide context.[1][2]

| Food Product | Amadori Compound | Concentration Range (mg/kg) |

| Dried Bell Pepper | Fructosyl-Valine | 3460 |

| Unroasted Cocoa | Fructosyl-Valine | 342 |

| Dried Apricots | Fructosyl-Proline | 2060 |

| Dried Plums | Fructosyl-Proline | 1540 |

| Tomato Paste | Fructosyl-Lysine (Furosine) | 120 - 500 |

| Dried Figs | Fructosyl-Lysine (Furosine) | 100 - 400 |

| Raisins | Fructosyl-Arginine | 100 - 625 |

| Raisins | Fructosyl-γ-aminobutyric acid | 99 - 758 |

Visualizations: Pathways and Workflows

Maillard Reaction Pathway Leading to Fructose-Glutamic Acid

Caption: Initial stage of the Maillard reaction forming Fructose-Glutamic Acid.

Experimental Workflow for Quantification of Fructose-Glutamic Acid

Caption: Workflow for quantifying Fructose-Glutamic Acid using a d5-internal standard.

Conclusion

This compound is an indispensable tool for food chemists and researchers seeking to accurately quantify the formation of its non-deuterated analogue in food products. Its use as an internal standard in UPLC-MS/MS methods provides the precision and accuracy necessary to study the complex kinetics of the Maillard reaction. A deeper understanding of the formation of specific Amadori compounds like fructose-glutamic acid is crucial for controlling and optimizing the sensory properties of thermally processed foods, as well as for evaluating their potential physiological effects. Further research to establish a comprehensive database of the concentrations of various Amadori compounds in a wide range of food products will be invaluable for the food industry and for nutritional sciences.

References

Fructose-glutamic Acid-D5: A Deuterated Probe for Unraveling the Complexities of Advanced Glycation End-Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the formation, signaling pathways, and pathological consequences of AGEs is a critical area of research for the development of novel therapeutic interventions. Fructose-glutamic Acid-D5, a deuterated Amadori product, serves as a valuable model compound and internal standard for studying the early stages of the Maillard reaction and the subsequent formation of AGEs. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, and its application as a research tool. Detailed experimental protocols for the in vitro formation of AGEs, their quantification, and the investigation of their cellular effects are presented. Furthermore, this guide elucidates the key signaling pathways activated by AGEs, offering a molecular framework for understanding their biological impact.

Introduction to Advanced Glycation End-Products (AGEs)

The Maillard reaction, a non-enzymatic browning reaction, was first described by Louis-Camille Maillard in 1912. In biological systems, this reaction cascade begins with the condensation of a reducing sugar, such as fructose or glucose, with a free amino group of a biological macromolecule to form a Schiff base. This unstable intermediate undergoes rearrangement to form a more stable Amadori product.[1] Fructose, being more reactive than glucose, readily participates in this initial stage.[2] Over weeks to months, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form a diverse and complex group of compounds known as advanced glycation end-products (AGEs).[1]

The accumulation of AGEs in tissues disrupts the normal structure and function of proteins, leading to altered enzyme activity, decreased ligand binding, and increased immunogenicity.[3] Moreover, AGEs can interact with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily, triggering a cascade of intracellular signaling events that contribute to oxidative stress, inflammation, and cellular dysfunction.[4][5]

This compound: A Model Amadori Product

This compound is a stable isotope-labeled analog of Fructose-glutamic acid, an Amadori compound formed from the reaction of fructose and glutamic acid.[6] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification in mass spectrometry-based analytical methods.[7] Its use as a model compound allows researchers to study the initial kinetics and mechanisms of the Maillard reaction and to investigate the biological activities of early glycation products.

Synthesis of this compound

The synthesis of this compound, as an Amadori compound, can be achieved through several established methods, primarily involving the Maillard reaction between L-glutamic acid-D5 and D-fructose.[8] The choice of method depends on the desired yield, purity, and available laboratory equipment.

Table 1: Comparison of Synthesis Methods for Amadori Compounds

| Method | Description | Reaction Conditions | Typical Yield | Advantages | Disadvantages |

| Fusion Method | Heating equimolar amounts of the amino acid and reducing sugar in a dry state.[8] | 70-80°C for approximately 2 hours.[8] | 10-30%[8] | Simplicity.[8] | Difficult product removal and purification.[8] |

| Syrup Method | Heating a mixture of the sugar, amine, and an acid catalyst in an aqueous solution.[8] | 100°C for 10-30 minutes.[8] | 20-30%[8] | Shorter reaction times compared to the fusion method.[8] | Produces dark-colored solutions requiring extensive purification.[8] |

| Reflux Method | Mixing the amino acid and sugar in an organic solvent (e.g., methanol) and refluxing.[8] | 40-80°C for several days to weeks.[8] | 20-30%[8] | Superior control over reaction conditions; facilitates purification via ion exchange chromatography.[8] | Extended reaction times.[8] |

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | A distinct molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can provide structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of isotopic labeling. | 1H and 13C NMR spectra will show characteristic shifts and coupling patterns for the fructose and glutamic acid moieties. The deuterium labeling will result in the absence of specific proton signals. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound. Can be coupled with a mass spectrometer for definitive identification. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and AGEs.

In Vitro Formation of AGEs using Fructose

This protocol describes a method for the non-enzymatic formation of AGEs in vitro using fructose and a model protein, bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Fructose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free water

-

Incubator at 37°C

-

Spectrofluorometer

Procedure:

-

Prepare a 10 mg/mL solution of BSA in PBS.

-

Prepare a 1 M solution of D-fructose in PBS.

-

In a sterile tube, mix the BSA solution and the fructose solution to final concentrations of 5 mg/mL BSA and 0.5 M fructose.

-

As a control, prepare a solution of 5 mg/mL BSA in PBS without fructose.

-

Incubate both the reaction mixture and the control at 37°C for 1 to 4 weeks.[9]

-

At desired time points, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[9] An increase in fluorescence intensity in the fructose-containing sample compared to the control indicates the formation of fluorescent AGEs.

Quantification of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA

This protocol outlines the steps for quantifying CML, a major non-fluorescent AGE, in biological samples using a competitive ELISA kit. The principle involves the competition between CML in the sample and CML conjugated to a solid phase for binding to a specific anti-CML antibody.

Materials:

-

Competitive ELISA kit for CML (e.g., from Kamiya Biomedical Company or Cell Biolabs, Inc.)[10][11]

-

Sample containing CML (e.g., serum, plasma, or in vitro glycated protein)

-

Microplate reader

Procedure:

-

Plate Preparation: A CML conjugate is pre-coated onto the wells of the ELISA plate.[10][11]

-

Sample and Standard Addition: Add 50 µL of the unknown sample or CML-BSA standards to the wells. Incubate for a brief period (e.g., 10 minutes) at room temperature on an orbital shaker.[10][11]

-

Primary Antibody Addition: Add 50 µL of the diluted anti-CML monoclonal antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[10][11]

-

Washing: Wash the wells three times with 250 µL of 1X Wash Buffer.[10][11]

-

Secondary Antibody Addition: Add 100 µL of a diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[10][11]

-

Washing: Repeat the washing step as described in step 4.[10][11]

-

Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 2-20 minutes at room temperature.[10][11]

-

Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well.[10][11]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of CML in the sample is inversely proportional to the absorbance and is determined by comparison with the standard curve.[12]

Western Blot Analysis of RAGE Expression

This protocol describes the detection of RAGE protein expression in cell lysates by Western blotting.

Materials:

-

Cell lysate containing RAGE

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against RAGE

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in lysis buffer and determine the protein concentration.[13]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-RAGE antibody overnight at 4°C or for 1-2 hours at room temperature.[14][15]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

-

Washing: Repeat the washing step as described in step 6.[14]

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight for RAGE indicates its expression.[15]

In Vitro Macrophage Activation Assay

This protocol provides a framework for assessing the activation of macrophages in response to AGEs.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

AGE-modified BSA (prepared as in section 3.1)

-

Control (non-glycated) BSA

-

Lipopolysaccharide (LPS) as a positive control for M1 activation

-

Interleukin-4 (IL-4) as a positive control for M2 activation

-

Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 40,000 cells per well and allow them to adhere overnight.[16]

-

Serum Starvation: To minimize baseline activation, replace the medium with serum-free medium and incubate overnight.[16]

-

Stimulation: Treat the cells with different concentrations of AGE-BSA, control BSA, LPS (for M1 polarization), or IL-4 (for M2 polarization) for 24 hours.[16][17]

-

Supernatant Collection: Collect the cell culture supernatants for the analysis of secreted inflammatory mediators.

-

Quantification of Inflammatory Markers:

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Determine the production of nitric oxide (a marker of M1 activation) by measuring nitrite levels in the supernatant using the Griess reagent.

-

-

Analysis: Compare the levels of inflammatory markers in AGE-BSA-treated cells to those in control BSA-treated cells to assess the activating effect of AGEs.

Signaling Pathways Activated by AGEs

The binding of AGEs to RAGE initiates a complex network of intracellular signaling pathways, primarily culminating in pro-inflammatory and pro-oxidant responses.

The AGE-RAGE Signaling Axis

Upon ligand binding, RAGE undergoes dimerization and recruits adaptor proteins to its cytoplasmic tail, initiating downstream signaling.[3] A central consequence of RAGE activation is the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4] This increase in intracellular oxidative stress plays a pivotal role in activating several key signaling cascades.

Caption: AGE-RAGE signaling pathway leading to inflammation.

Downstream Consequences of RAGE Activation

The activation of transcription factors like NF-κB leads to the upregulation of a battery of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This sustained inflammatory response contributes to the tissue damage observed in AGE-related pathologies.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of advanced glycation end-products in health and disease. Its utility as a stable isotope-labeled standard enables precise quantification, while its function as a model Amadori product facilitates the study of the early stages of glycation. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a robust framework for scientists and drug development professionals to advance our understanding of AGEs and to explore novel therapeutic strategies aimed at mitigating their detrimental effects. Continued research in this area holds the promise of developing effective interventions for a wide range of chronic, age-related diseases.

References

- 1. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. AGE/RAGE pathway (Homo sapiens) - WikiPathways [classic.wikipathways.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Buy this compound [smolecule.com]

- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 15. Expression of the Receptor for Advanced Glycation End Products in Oligodendrocytes in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effect of Aging on the Macrophage Response to Titanium Particles - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Deuterated Amadori Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amadori compounds, the initial, relatively stable products of the Maillard reaction between reducing sugars and primary amines of amino acids, peptides, or proteins, are of significant interest in food chemistry, clinical diagnostics, and drug development.[1] The introduction of deuterium, a stable isotope of hydrogen, into Amadori compounds offers a powerful tool for elucidating reaction mechanisms, quantifying metabolic pathways, and enhancing the pharmacokinetic properties of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of deuterated Amadori compounds, focusing on their synthesis, stability, reactivity, and analytical characterization.

Core Chemical Properties: The Impact of Deuteration

The substitution of hydrogen with deuterium can subtly but significantly alter the chemical and physical properties of Amadori compounds. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] This stronger bond requires more energy to break, leading to slower reaction rates for processes involving C-D bond cleavage.[3] In the context of Amadori compounds, deuteration can influence their formation, degradation, and metabolic fate.[4]

Stability and Reactivity

Deuteration is expected to enhance the metabolic stability of Amadori compounds by slowing down enzymatic oxidation processes that involve the cleavage of C-H bonds.[5] This can be particularly relevant in drug development, where increased stability can lead to improved bioavailability and a longer half-life of a drug candidate.[4] For instance, deuteration at positions susceptible to oxidation can protect the Amadori compound from degradation into advanced glycation end-products (AGEs).[1]

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables extrapolate expected trends based on the known principles of the kinetic isotope effect and the chemistry of Amadori compounds.

| Property | Non-Deuterated Amadori Compound | Deuterated Amadori Compound (Predicted) | Rationale |

| Rate of Formation | k_H | k_D (k_H > k_D) | A small inverse kinetic isotope effect might be observed if C-H bond formation is involved in the rate-determining step of the Amadori rearrangement, but this is generally not the case. The formation rate is unlikely to be significantly affected. |

| Rate of Oxidative Degradation | k_ox(H) | k_ox(D) (k_ox(H) > k_ox(D)) | Significant slowing of degradation if C-H bond cleavage is the rate-determining step in the oxidation pathway.[5] |

| Metabolic Stability | Lower | Higher | Reduced rate of metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.[4] |

| Mass (Da) | M | M + n (where n is the number of deuterium atoms) | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |

| Analytical Technique | Application for Deuterated Amadori Compounds | Expected Observations |

| Mass Spectrometry (MS) | Quantitative analysis using deuterated internal standards, fragmentation studies.[7][8] | Predictable mass shift in parent and fragment ions. Co-elution with the non-deuterated analog, but distinct m/z values.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, determination of deuterium incorporation sites and percentage.[10] | Absence of signals in ¹H NMR at deuterated positions. Presence of signals in ²H NMR. Altered splitting patterns in adjacent proton signals. |

Experimental Protocols

Synthesis of Deuterated Amadori Compounds

The synthesis of a deuterated Amadori compound can be approached in two primary ways: by reacting a deuterated amino acid with a non-deuterated sugar, or by reacting a non-deuterated amino acid with a deuterated sugar. The choice depends on the desired location of the deuterium labels.

Protocol 1: Synthesis of Fructoselysine-d4 (Deuteration on the Lysine Moiety)

This protocol is a conceptual adaptation based on general methods for deuteration and Amadori product synthesis.

-

Deuteration of L-Lysine:

-

Dissolve L-lysine hydrochloride in deuterium oxide (D₂O).

-

Add a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

-

Heat the mixture under a deuterium gas (D₂) atmosphere or use a deuterium source like D₂O with a catalyst that facilitates H/D exchange at the α- and ε-carbon positions.

-

Monitor the extent of deuteration by ²H NMR or mass spectrometry.

-

Remove the catalyst by filtration and lyophilize the solution to obtain L-lysine-d4 hydrochloride.

-

-

Formation of the Amadori Compound:

-

Dissolve L-lysine-d4 hydrochloride and D-glucose in a 2:1 molar ratio in a minimal amount of methanol or a methanol/water mixture.

-

Add a weak base, such as pyridine, to neutralize the hydrochloride and catalyze the reaction.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting deuterated Amadori compound using cation exchange chromatography.

-

Elute with a gradient of ammonium or pyridinium acetate buffer.

-

Collect and pool the fractions containing the desired product, as identified by LC-MS.

-

Lyophilize the purified fractions to obtain solid fructoselysine-d4.

-

Analytical Methodologies

Protocol 2: Quantitative Analysis by LC-MS/MS using a Deuterated Internal Standard

This protocol is based on established methods for the quantification of small molecules in complex matrices.[7][8][9]

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, food extract), add a precise amount of the deuterated Amadori compound (e.g., fructoselysine-d4) as an internal standard.

-

Perform protein precipitation with a solvent like acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Use a suitable column for separation, such as a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the non-deuterated (analyte) and deuterated (internal standard) Amadori compounds.

-

Analyte Transition: e.g., for fructoselysine, m/z 309.2 -> m/z 147.1

-

Internal Standard Transition: e.g., for fructoselysine-d4, m/z 313.2 -> m/z 151.1

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of the non-deuterated Amadori compound and a fixed concentration of the deuterated internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the Amadori compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Caption: Workflow for the synthesis of a deuterated Amadori compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Differences in gut microbial fructoselysine degradation activity between breast-fed and formula-fed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. CN103113428A - Fructoselysine preparation method - Google Patents [patents.google.com]

Fructose-glutamic Acid-D5: A Technical Guide to its Role in Protein Glycation Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fructose-glutamic Acid-D5, its significance as an analytical standard, and its application in the study of protein glycation. The document details the underlying chemical processes, experimental methodologies for its use, and quantitative data to support research and development in fields impacted by protein glycation.

Introduction to Protein Glycation

Protein glycation is a non-enzymatic reaction where a reducing sugar, such as fructose or glucose, covalently attaches to a protein, lipid, or nucleic acid.[1] This process, distinct from enzymatic glycosylation, is a key component of the Maillard reaction.[2][3] The initial products are Schiff bases, which then rearrange to form more stable Amadori products.[4][5] Over time, these compounds undergo further reactions, including oxidation and rearrangements, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End Products (AGEs).[4][6][7]

The accumulation of AGEs is implicated in the aging process and the pathophysiology of various diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[4][5] Fructose, in particular, exhibits approximately ten times the glycation activity of glucose, making it a significant contributor to the formation of AGEs in vivo.[1][8] Understanding and quantifying the extent of glycation is therefore crucial for both disease diagnosis and the quality control of therapeutic proteins.[9]

This compound is a stable, isotopically labeled Amadori product used as an internal standard for the accurate quantification of glycation products in complex biological matrices via mass spectrometry.[10][11][12] Its deuterated nature allows it to be distinguished from its naturally occurring, unlabeled counterpart, ensuring precise and reliable measurements.[10]

The Chemistry of Fructose-Mediated Glycation

The formation of AGEs is a complex cascade of reactions, initiated by the non-enzymatic glycation of proteins. The process can be broadly categorized into three stages:

-

Initial Stage: A reducing sugar, like fructose, reacts with a free amino group on a protein. This is typically the N-terminal α-amino group or the ε-amino group of a lysine residue.[3][13] This condensation reaction forms a reversible Schiff base.[4]

-

Intermediate Stage: The Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product (or a Heyns product in the case of a ketose like fructose).[4][14] Fructose-glutamic acid is an example of such a product.

-

Final Stage: The Amadori products undergo a series of further reactions, including dehydration, oxidation, and condensation, to form irreversible AGEs.[6][7] This stage generates reactive dicarbonyl intermediates like glyoxal and methylglyoxal, which are potent cross-linking agents.[6][15]

Fructose has been observed to participate in the initial stages of the Maillard reaction more rapidly than glucose.[2][8] This heightened reactivity contributes significantly to the overall burden of AGEs in biological systems.

This compound: Properties and Synthesis

This compound is the deuterated form of N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid, an Amadori product formed from the reaction of fructose and glutamic acid.[10][12] The "D5" designation indicates that five hydrogen atoms in the glutamic acid moiety have been replaced with deuterium.[16] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification.[10][17]

Synthesis

The synthesis of this compound typically involves a controlled Maillard reaction between L-glutamic acid-D5 and D-fructose.[10] The deuterated glutamic acid precursor can be synthesized through methods like metal-catalyzed hydrogen/deuterium exchange under hydrothermal conditions.[18][19] The reaction with fructose is generally carried out at elevated temperatures in an aqueous solution, sometimes with buffers to optimize the yield.[10] The resulting product is then purified to isolate it from unreacted starting materials and byproducts.[10]

Physicochemical and Mass Spectrometry Data

The quantitative data for this compound is summarized in the table below. This information is critical for its identification and quantification in analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄D₅NO₉ | [11][16] |

| Molecular Weight | 314.3 g/mol | [10][11] |

| CAS Number | Not Assigned (Unlabeled: 31105-01-8) | [11][16] |

| Appearance | Solid | - |

| [M+H]⁺ (m/z) | 315 | [10] |

Experimental Protocols

The quantification of protein glycation adducts like Fructose-glutamic acid is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20] this compound serves as an ideal internal standard for this purpose.

Sample Preparation and Protein Hydrolysis

Accurate quantification requires the release of glycated amino acids from the protein backbone.

-

Protein Quantification: Determine the total protein concentration of the biological sample (e.g., plasma, tissue homogenate) using a standard method like the BCA assay.[21]

-

Internal Standard Spiking: Add a known amount of this compound to the protein sample. This is a critical step for accurate quantification, as the internal standard will account for sample loss during preparation and variations in instrument response.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a reagent like sulfosalicylic acid. Centrifuge the sample to pellet the precipitated protein.[22]

-

Enzymatic Hydrolysis: While acid hydrolysis can be used for some stable AGEs, it can degrade acid-labile Amadori products.[20][23] Therefore, a multi-step enzymatic hydrolysis is the preferred method for recovering these early glycation products.[23] This typically involves a sequential digestion with enzymes like pronase and aminopeptidase.

-

Solid-Phase Extraction (SPE): Clean up the hydrolysate using an appropriate SPE cartridge to remove interfering substances like salts and lipids before LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a liquid chromatography method capable of retaining and separating polar compounds like amino acids and their glycated forms. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar end-capping (e.g., Polar X) are well-suited for this purpose.[22][24]

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[20] This provides high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for both the analyte (Fructose-glutamic acid) and the internal standard (this compound).

-

Data Analysis: The concentration of the endogenous Fructose-glutamic acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard.[10]

Applications in Research and Drug Development

The precise quantification of glycation products using stable isotope-labeled standards like this compound has several key applications:

-

Biomarker Discovery: Identifying and quantifying specific AGEs can lead to the development of new biomarkers for diagnosing and monitoring metabolic diseases.[25]

-

Therapeutic Efficacy: In drug development, these methods can be used to assess the effectiveness of compounds designed to inhibit AGE formation or break AGE cross-links.

-

Food Science: The Maillard reaction is also central to flavor and color development in cooked foods. Fructose-glutamic acid is an Amadori compound found in dehydrated fruits and vegetables.[12] Quantifying these compounds helps in understanding food chemistry and quality.

-

Biopharmaceutical Quality Control: Therapeutic proteins, especially monoclonal antibodies, can undergo glycation during production and storage, which can affect their stability and efficacy.[3] The Multi-Attribute Method (MAM), which often relies on mass spectrometry, can be used to monitor such product quality attributes.[26]

Conclusion

This compound is an indispensable tool for researchers and scientists studying the impact of protein glycation. Its use as an internal standard in LC-MS/MS-based methods allows for the highly accurate and precise quantification of an important early-stage glycation product. This capability is fundamental to advancing our understanding of the role of glycation in disease, aging, and for the development of novel therapeutics and quality control strategies in the biopharmaceutical industry.

References

- 1. Glycation - Wikipedia [en.wikipedia.org]

- 2. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 4. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary Advanced Glycation End Products and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Buy this compound [smolecule.com]

- 11. clearsynth.com [clearsynth.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Chemical Language of Protein Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 20. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. restek.com [restek.com]

- 23. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. electronicsandbooks.com [electronicsandbooks.com]

- 25. researchgate.net [researchgate.net]

- 26. A Multi-Laboratory, Multi-Platform Analysis of the Multi-Attribute Method [mdpi.com]

An In-depth Technical Guide to the Formation of Fructose-Glutamic Acid-D5 in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-glutamic acid-D5 is a deuterated Amadori compound, a class of molecules formed in the early stages of the Maillard reaction. This non-enzymatic browning reaction between reducing sugars and amino acids is fundamental to the aroma, flavor, and color of cooked foods. The incorporation of a deuterium-labeled glutamic acid moiety makes this compound a valuable internal standard for quantitative studies using mass spectrometry, particularly in food science, nutrition, and clinical diagnostics. Understanding its formation mechanism is critical for controlling its presence in food products and for its synthesis as a research tool. This guide provides a comprehensive overview of the core principles governing the formation of this compound, detailed experimental protocols, and quantitative data on influencing factors.

Core Mechanism of Formation: The Maillard Reaction

The formation of this compound is a direct consequence of the Maillard reaction between D-fructose and L-glutamic acid-D5. The reaction proceeds through two primary stages:

-

Condensation Reaction: The initial step involves the nucleophilic attack of the amino group of L-glutamic acid-D5 on the carbonyl group of the open-chain form of D-fructose. This is followed by dehydration to form an unstable intermediate known as a Schiff base (or glycosylamine).[1]

-

Amadori Rearrangement: The Schiff base then undergoes a spontaneous rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-D5. This rearrangement is the hallmark of the formation of Amadori products.[2]

The formation of this compound is a chemical process and does not involve biological signaling pathways.

Factors Influencing Formation

The rate and yield of this compound formation are significantly influenced by several factors:

-

Temperature: Higher temperatures accelerate the Maillard reaction. However, excessive heat can lead to the degradation of the Amadori product into more complex advanced glycation end-products (AGEs).

-

pH: The reaction is pH-dependent. The initial condensation step is favored at a slightly alkaline pH, which promotes the nucleophilicity of the amino group. However, the Amadori rearrangement is acid-catalyzed. Therefore, the optimal pH for Amadori product formation is often a compromise between these two steps.

-

Reactant Concentration: Higher concentrations of fructose and glutamic acid will generally lead to a higher yield of the Amadori product, following the principles of chemical kinetics.

-

Water Activity (aw): The presence of water is necessary for the reactants to be mobile, but a high water content can inhibit the initial condensation step (which involves dehydration) and can also promote the reverse reaction.

Quantitative Data on Formation

| Parameter | Condition | Effect on Amadori Product Formation | Citation |

| Temperature | Increased from 60°C to 110°C (in a glucose-tyramine model) | Increased rate of reactant consumption, indicating a higher rate of initial product formation. | |

| pH | Increased from 6.0 to 10.0 (in a fructose-histidine model) | Significantly increased reduction of both fructose and histidine, suggesting a higher yield of the initial Maillard reaction products. | |

| pH | Alkaline conditions | Generally favor the overall Maillard reaction, leading to increased browning, which is a later stage. The initial Amadori formation is also generally enhanced. | |

| pH | Acidic conditions | Can catalyze the Amadori rearrangement step itself. | [2] |

Experimental Protocols

Synthesis of L-Glutamic Acid-D5

A common method for deuterium labeling of amino acids is through hydrogen-deuterium exchange reactions catalyzed by a metal catalyst in a deuterated solvent.

Materials:

-

L-Glutamic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (Pd/C, 10%) or another suitable catalyst

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Anhydrous sodium sulfate

-

Methanol (anhydrous)

Procedure:

-

Dissolution: Dissolve L-glutamic acid in D₂O.

-

Catalyst Addition: Add the Pd/C catalyst to the solution.

-

Deuteration: Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to allow for H-D exchange at the α- and β-positions of the glutamic acid. The exact temperature and time will need to be optimized for the desired level of deuteration.

-

Catalyst Removal: After cooling, filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Removal: Remove the D₂O under reduced pressure.

-

Purification: The resulting deuterated glutamic acid can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

-

Characterization: Confirm the identity and isotopic enrichment of the L-glutamic acid-D5 using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound (Amadori Product)

The reflux method is a commonly used approach for the synthesis of Amadori compounds.

Materials:

-

D-Fructose

-

L-Glutamic Acid-D5 (synthesized as described above)

-

Anhydrous methanol

-

Glacial acetic acid (as a catalyst)

Procedure:

-

Reactant Mixture: Suspend equimolar amounts of D-fructose and L-glutamic acid-D5 in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

-

Reflux: Heat the mixture to reflux with constant stirring. The reaction time can vary from several hours to days, depending on the desired yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Purification: The crude product is often a brownish, viscous syrup. Purification can be achieved using ion-exchange chromatography.

-

Dissolve the crude product in water and apply it to a cation-exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Wash the column with water to remove unreacted fructose and other non-ionic impurities.

-

Elute the Amadori product with a dilute ammonia solution.

-

Collect the fractions containing the product (can be monitored by TLC or a colorimetric method like the ninhydrin test).

-

-

Final Product Preparation: Lyophilize the purified fractions to obtain the this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

Conclusion

The formation of this compound in foods is a complex process governed by the principles of the Maillard reaction. Factors such as temperature, pH, and reactant concentration play a crucial role in the yield and rate of formation of this Amadori product. The synthesis of its deuterated form requires a two-step process involving the initial labeling of glutamic acid followed by the Maillard reaction with fructose. The detailed protocols and understanding of the formation mechanism provided in this guide are essential for researchers in food science and drug development for both controlling its formation in food matrices and for its targeted synthesis as a valuable analytical standard. Further research to obtain more precise quantitative data on the formation kinetics of Fructose-glutamic Acid under various food processing conditions would be beneficial for more accurate modeling and control of the Maillard reaction in foods.

References

The Biological Significance of Fructose-Glutamic Acid-D5 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance and application of Fructose-glutamic Acid-D5 in metabolic research. This compound is a deuterated Amadori product, an early-stage compound formed in the Maillard reaction between fructose and glutamic acid. Its stable isotope label makes it an invaluable tool for tracing the metabolic fate of fructose-amino acid adducts in biological systems, offering insights into the complex processes of glycation and their implications in health and disease.

Introduction to this compound

This compound (Molecular Formula: C₁₁D₅H₁₄NO₉, Molecular Weight: 314.301 daltons) is the deuterated form of a naturally occurring Amadori product.[1] Amadori products are formed non-enzymatically when the carbonyl group of a reducing sugar, such as fructose, reacts with the amino group of an amino acid, in this case, glutamic acid. This process, known as the Maillard reaction or glycation, is not only fundamental in food chemistry, contributing to the browning and flavor of cooked foods, but also occurs endogenously in the human body.

The accumulation of Amadori products and their subsequent degradation into Advanced Glycation End-products (AGEs) is implicated in the pathophysiology of numerous metabolic and age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The use of stable isotope-labeled compounds like this compound allows researchers to meticulously track the absorption, distribution, metabolism, and excretion of these adducts without the safety concerns associated with radioactive isotopes.

Quantitative Data Presentation

While specific quantitative data for this compound in biological systems is not extensively available in the public literature, we can infer its potential physiological concentration ranges from studies on total fructosamine levels in human plasma. Fructosamine is a general marker for glycated serum proteins, with glycated albumin being the major contributor.[2] The data presented below provides a reference for the expected low micromolar concentrations of total glycated proteins in circulation. It is important to note that the concentration of any single Amadori product, such as Fructose-glutamic Acid, would be a fraction of this total.

| Parameter | Normal Range (µmol/L) | Diabetic Range (µmol/L) | Notes |

| Total Serum Fructosamine | 200 - 285 | >285 | Levels reflect glycemic control over the preceding 2-3 weeks.[2][3] |

| Estimated Mean Glucose | Correlates with Fructosamine | Correlates with Fructosamine | Can be estimated using the formula: Mean Glucose (mg/dL) = (0.5157 x Fructosamine) - 20.[4] |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of this compound in a biological matrix, such as human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is a composite based on established methods for the analysis of Amadori products and deuterated compounds.

Sample Preparation from Human Plasma

-

Thawing and Centrifugation: Thaw frozen plasma samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Protein Precipitation: To 100 µL of plasma supernatant, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-Fructose-glutamic Acid).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).

-

Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is suitable for retaining the polar this compound.

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 60% B

-

8-9 min: Hold at 60% B

-

9-9.1 min: Return to 5% B

-

9.1-12 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound would need to be determined empirically by infusing a standard solution. A hypothetical transition would be based on the molecular weight (314.3) and expected fragmentation patterns (e.g., loss of the glutamic acid-D5 moiety or water molecules). For example:

-

Precursor Ion (Q1): 315.3 [M+H]⁺

-

Product Ion (Q3): A fragment resulting from a characteristic loss, to be determined experimentally.

-

-

Mandatory Visualizations

Hypothesized Metabolic Fate of Fructose-Glutamic Acid

The intracellular metabolism of fructose-amino acid adducts is not yet fully elucidated. It is hypothesized that upon cellular uptake, Fructose-glutamic Acid may be catabolized back into its constituent components, fructose and glutamic acid, which then enter their respective well-established metabolic pathways.

Caption: Hypothesized metabolic fate of this compound.

Experimental Workflow for Stable Isotope Tracing

A typical metabolic study using this compound involves several key stages, from sample preparation to data analysis, to trace the metabolic fate of the labeled compound.

Caption: Experimental workflow for stable isotope tracing studies.

RAGE Signaling Pathway

The accumulation of AGEs, the downstream products of Amadori compounds like Fructose-glutamic Acid, leads to the activation of the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

Caption: RAGE signaling pathway activated by Advanced Glycation End-products.

Conclusion

This compound is a powerful tool for investigating the complex metabolic pathways associated with glycation. By enabling the precise tracing of fructose-amino acid adducts, it provides crucial insights into the mechanisms underlying the formation of AGEs and their contribution to metabolic diseases. While further research is needed to fully elucidate the specific metabolic fate of this and other Amadori products, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore this critical area of metabolic science. The continued application of stable isotope tracing with compounds like this compound will undoubtedly advance our understanding of metabolic dysregulation and aid in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Fructosamine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Estimated average blood glucose level based on fructosamine level - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fructose-Glutamic Acid in the Flavor Symphony of Processed Foods: A Technical Guide

For Immediate Release

A deep dive into the chemical underpinnings of flavor, this technical guide illuminates the significant contribution of Fructose-glutamic Acid, an Amadori rearrangement product, to the desirable savory notes in processed foods. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its formation, sensory impact, and the methodologies for its analysis.

Fructose-glutamic acid, a key compound formed during the Maillard reaction, plays a crucial role in the development of "umami" or savory flavors in a wide array of thermally processed foods. This guide explores the chemistry of its formation, its interaction with taste receptors, and the analytical and sensory evaluation techniques used to quantify its presence and impact.

The Maillard Reaction and the Genesis of Fructose-Glutamic Acid

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the color and flavor development in cooked foods. Fructose, being more reactive than glucose, readily participates in this reaction.[1] The initial step involves the condensation of the carbonyl group of fructose with the amino group of L-glutamic acid, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly known as fructose-glutamic acid.[2]

The formation and concentration of fructose-glutamic acid are influenced by several factors during food processing, including temperature, pH, water activity, and the concentration of precursors (fructose and glutamic acid).[1][3]

dot

Caption: Formation of Fructose-Glutamic Acid via the Maillard Reaction.

Sensory Impact: The Umami Contribution

Fructose-glutamic acid is a significant contributor to the umami taste, the fifth basic taste often described as savory or meaty. Sensory evaluation studies have demonstrated that fructose-glutamic acid exhibits a pronounced umami-like taste, comparable to that of monosodium glutamate (MSG).[4][5] This makes it a key molecule in the flavor profile of many processed foods, enhancing their palatability and overall sensory acceptance.[1]

Quantitative Correlation of Fructose-Glutamic Acid and Umami Intensity

While extensive data directly correlating fructose-glutamic acid concentration with umami intensity across a wide range of processed foods is still an emerging area of research, model studies and analyses of specific food products provide valuable insights. The following table summarizes representative data on the concentration of umami-contributing compounds, including free glutamic acid and related Maillard reaction products, and their sensory impact.

| Food Product | Key Umami Compound(s) | Concentration Range (mg/100g) | Sensory Outcome | Reference(s) |

| Dried Tomatoes | Fructose-Glutamic Acid, Free Glutamic Acid | Not explicitly quantified for Fructose-Glutamic Acid; Free Glutamic Acid: 140 | Pronounced umami taste | [6] |

| Soy Sauce | Free Glutamic Acid, Glutamyl Dipeptides | Free Glutamic Acid: ~1200 | Strong umami and savory flavor | [7] |

| Chicken Broth | Free Glutamic Acid, Inosine Monophosphate (IMP) | Glutamic Acid: ~70 | Enhanced mouthfulness and continuity | [6] |

| Lentinula edodes (Shiitake) Hydrolysates (Post-MR) | 5'-GMP, Aspartic Acid, Glutamic Acid | Equivalent Umami Conc.: 293.84 g MSG/100g | Increased umami sensory score |

Mechanism of Umami Perception: The T1R1/T1R3 Signaling Pathway

The umami taste of fructose-glutamic acid is perceived through its interaction with specific G protein-coupled receptors (GPCRs) on the taste buds. The primary receptor for umami taste is the T1R1/T1R3 heterodimer.[8][9] The binding of an umami substance like fructose-glutamic acid to this receptor initiates a downstream signaling cascade.

This cascade involves the activation of G proteins (specifically Gα-gustducin or Gα-transducin), which in turn activate phospholipase Cβ2 (PLCβ2).[4] PLCβ2 generates inositol triphosphate (IP3), which binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+). The increased intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing depolarization of the taste receptor cell. This depolarization ultimately leads to the release of neurotransmitters, which transmit the umami signal to the brain.[4]

dot

Caption: Umami Taste Transduction Pathway via the T1R1/T1R3 Receptor.

Experimental Protocols

Quantification of Fructose-Glutamic Acid by LC-MS/MS

The accurate quantification of fructose-glutamic acid in complex food matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Sample Preparation:

-

Homogenization: Solid food samples are homogenized to a fine powder or slurry.

-

Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, to isolate the polar Amadori compounds.[10]

-

Protein Precipitation: For high-protein matrices, a protein precipitation step is necessary. This is commonly done by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.[9]

-

Solid-Phase Extraction (SPE): Further cleanup may be required to remove interfering matrix components. Reversed-phase SPE can be used to remove hydrophobic compounds.[8]

-

Filtration: The final extract is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar Amadori compounds.[10]

-

Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for fructose-glutamic acid are monitored.

-

Quantification: Quantification is achieved by using a stable isotope-labeled internal standard, such as Fructose-glutamic Acid-D5, to correct for matrix effects and variations in instrument response. A calibration curve is generated using standards of known concentrations.

dot

Caption: Experimental Workflow for LC-MS/MS Analysis.

Sensory Evaluation of Umami Taste

Descriptive sensory analysis with a trained panel is the gold standard for evaluating the umami taste of food ingredients.[5]

Protocol Outline:

-

Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of the five basic tastes (sweet, sour, salty, bitter, and umami) using standard reference solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami).

-

Sample Preparation: Fructose-glutamic acid is dissolved in deionized water at various concentrations. A control sample (deionized water) and a reference umami sample (e.g., a known concentration of MSG) are also prepared. Samples are presented at a controlled temperature, typically room temperature, in coded, opaque cups.[5]

-

Evaluation Procedure:

-

Panelists are instructed to rinse their mouths thoroughly with deionized water before and between samples. Palate cleansers like unsalted crackers may also be used.[5]

-

Samples are presented in a randomized order to avoid bias.

-

Panelists rate the intensity of the umami taste of each sample on a structured scale (e.g., a 15-cm line scale anchored with "no umami" and "very strong umami").

-

-

Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in umami intensity between samples.

Conclusion

Fructose-glutamic acid, an Amadori compound formed during the Maillard reaction, is a key contributor to the desirable umami flavor in a wide range of processed foods. Understanding the conditions of its formation, its sensory properties, and the analytical methods for its quantification is crucial for the food industry in optimizing flavor development and for researchers studying the complex interplay of chemistry and taste perception. The methodologies and information presented in this guide provide a foundational framework for professionals in food science, flavor chemistry, and related fields.

References

- 1. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and sensory characterization of novel umami-tasting glutamate glycoconjugates. | Semantic Scholar [semanticscholar.org]

- 3. A survey of free glutamic acid in foods using a robust LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feasibility analysis on the application of the Maillard reaction in developing Lentinula edodes umami seasoning: Based on the umami substances, sensory quality, physicochemical properties of the products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

A Preliminary Investigation of Fructose-Glutamic Acid-D5 in Glycation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a fundamental process implicated in aging and the pathogenesis of various diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders. The initial, reversible formation of a Schiff base is followed by the Amadori rearrangement, leading to the production of more stable ketoamine adducts known as Amadori products. Fructose, a highly reactive reducing sugar, readily participates in these reactions, forming fructosylated adducts that can further progress to advanced glycation end-products (AGEs). The isotopic labeling of these molecules, such as in Fructose-glutamic Acid-D5, provides a powerful tool for tracing their metabolic fate and understanding their role in complex biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and its potential role in glycation research, particularly in the context of cellular signaling pathways.

Synthesis and Purification of this compound

The synthesis of this compound is primarily achieved through the Maillard reaction, a complex series of reactions between a reducing sugar (fructose) and an amino acid (L-glutamic acid-D5).

Experimental Protocol: Synthesis via the Maillard Reaction

Materials:

-

L-glutamic acid-D5

-

D-fructose

-

Phosphate buffer (e.g., 0.2 M, pH 7.4)

-

Methanol

-

Deionized water

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of L-glutamic acid-D5 and D-fructose in a phosphate buffer. The use of a phosphate buffer can help to improve the reaction yield.[1]

-

Reaction Incubation: The reaction mixture is typically heated to elevated temperatures, around 90°C, in an aqueous medium.[1] Alternatively, a reflux method can be employed where the reactants are mixed in an organic solvent like methanol and refluxed at temperatures between 40 and 80°C for an extended period, which can range from days to weeks.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The primary method for purification is ion-exchange chromatography to separate the desired Amadori product from unreacted starting materials and byproducts.[1] Further purification can be achieved using preparative reverse-phase HPLC to achieve high purity.

Table 1: Comparison of Synthesis Methods for Amadori Products

| Synthesis Method | Typical Solvent | Temperature | Reaction Time | Typical Yield | Advantages | Disadvantages |

| Aqueous Heating | Water/Phosphate Buffer | ~90°C | Hours to Days | Variable | Simpler setup, uses water as solvent. | Can lead to a complex mixture of products. |

| Reflux Method | Methanol | 40-80°C | Days to Weeks | 20-30%[1] | Better control over reaction conditions. | Longer reaction times, use of organic solvents. |

Data Presentation: Physicochemical and Spectroscopic Data

The deuterated nature of this compound makes it an excellent internal standard for quantitative mass spectrometry-based studies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄D₅NO₉ |

| Molecular Weight | 314.3 g/mol |

| CAS Number | Not available (Unlabeled: 31105-01-8) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | - Broad O-H stretching (3200-3600 cm⁻¹) - C=O stretching (1650-1750 cm⁻¹) - N-H bending (1550-1650 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | - Complex proton and carbon spectra due to multiple stereoisomers. - Deuterium labeling at the 2,3,3,4,4-positions of the glutamic acid moiety leads to the absence of corresponding proton signals. |

| Mass Spectrometry (MS) | - Electrospray ionization (ESI) often shows a prominent [M+H]⁺ ion. - The D5-label provides a distinct mass shift compared to the unlabeled analog, facilitating its identification and quantification. |

Experimental Protocols: Analytical Methodologies

The analysis of this compound and other Amadori products requires sensitive and specific analytical techniques due to their complex nature and the presence of various isomers.

Protocol: HPLC-MS for the Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible retention times.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is generally preferred for Amadori products.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its unlabeled counterpart.

-

Precursor and Product Ions: These need to be determined by infusing a standard solution of the analyte. For this compound, the precursor ion would be the [M+H]⁺ ion, and characteristic fragment ions would be monitored as product ions.

Role in Glycation Research and Cellular Signaling

Fructose-glutamic acid, as an Amadori product, is an early-stage intermediate in the formation of AGEs. The accumulation of AGEs is a key factor in the pathology of many chronic diseases. AGEs can exert their detrimental effects by cross-linking proteins, altering their structure and function, and by interacting with the Receptor for Advanced Glycation End Products (RAGE), which triggers intracellular signaling cascades leading to inflammation and oxidative stress.

Signaling Pathways